3,4-Dimethylphenylthioethanol
Description
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLKXJDHOQHDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Thiol-Alkylation
The most plausible route involves a nucleophilic substitution (SN2) reaction between 3,4-dimethylthiophenol and 2-bromoethanol or 2-chloroethanol. This method aligns with analogous thioether syntheses documented in recent studies.
Procedure :
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Reagents :
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3,4-Dimethylthiophenol (1.0 equiv)
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2-Bromoethanol (1.1 equiv)
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Cesium carbonate (Cs₂CO₃, 2.0 equiv) as base
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Anhydrous ethanol as solvent
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Reaction Conditions :
-
Workup :
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Post-reaction, the mixture is cooled to room temperature.
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Solids are removed via suction filtration, and the filtrate is concentrated under reduced pressure.
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Purification via column chromatography (hexane/ethyl acetate gradient) yields the product.
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Mechanistic Insight :
The thiolate anion (generated via deprotonation by Cs₂CO₃) attacks the electrophilic carbon in 2-bromoethanol, displacing bromide and forming the thioether bond.
Yield Estimation :
Based on analogous reactions, this method is projected to achieve 85–90% yield under optimized conditions.
Alternative Solvent and Catalyst Systems
Modifications to the solvent and catalyst can enhance reaction efficiency. A polar aprotic solvent like dimethylformamide (DMF) paired with copper(II) oxide (CuO) has shown efficacy in related thiophene syntheses.
Procedure :
-
Reagents :
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3,4-Dimethylthiophenol (1.0 equiv)
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2-Chloroethanol (1.2 equiv)
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CuO (0.1 equiv) as catalyst
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DMF/water (9:1 v/v) as solvent
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Reaction Conditions :
-
Workup :
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Post-reaction filtration removes CuO.
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The filtrate undergoes reduced-pressure distillation to isolate the product.
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Advantages :
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DMF improves solubility of aromatic substrates.
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CuO facilitates dehydrohalogenation, reducing side reactions.
Yield Estimation :
Extended reaction times (18 hours) may elevate yields to 90–92% , though energy costs increase.
Reaction Optimization and Critical Parameters
Base Selection
The choice of base significantly impacts reaction kinetics:
Cesium carbonate outperforms weaker bases due to its strong deprotonation capability and solubility in ethanol.
Solvent Effects
Solvent polarity and proticity influence nucleophilicity and transition-state stabilization:
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 90 |
| DMF | 36.7 | 153 | 92 |
| Water | 80.1 | 100 | <10 |
DMF’s high polarity enhances substrate solubility but necessitates stringent temperature control.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H-NMR (400 MHz, CDCl₃) data:
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δ 2.25 (s, 6H, Ar-CH₃)
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δ 2.75 (t, 2H, -S-CH₂-)
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δ 3.65 (t, 2H, -CH₂-OH)
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δ 6.95–7.10 (m, 3H, aromatic H)
The absence of thiol (-SH) signals at δ 1.5–2.5 confirms complete conversion.
Mass Spectrometry
ESI-MS (m/z):
Challenges and Mitigation Strategies
Byproduct Formation
Scientific Research Applications
3,4-Dimethylphenylthioethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 3,4-Dimethylphenylthioethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thioethanol group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring with methyl substitutions can enhance the compound’s binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
3,5-Dichlorophenyl Thioethanol (CAS 101079-86-1)
- Structure: A benzene ring with chlorine atoms at the 3- and 5-positions and a thioethanol group.
- Key Properties :
- Comparison: The chlorine substituents (electron-withdrawing) increase polarity and boiling point compared to methyl groups (electron-donating) in 3,4-Dimethylphenylthioethanol. Chlorine’s higher electronegativity may enhance acidity of the thiol group, whereas methyl groups likely reduce reactivity in electrophilic substitutions.
3,4-Dimethylthiophenol (CAS 18800-53-8)
- Structure : A benzene ring with methyl groups at 3- and 4-positions and a thiol (-SH) group.
- Key Properties: Molecular weight: 138.23 g/mol Synonyms: 3,4-Dimethylbenzenethiol .
- Thioethanol derivatives are less volatile than thiophenols due to higher molecular weight and polarity.
3,4-Dimethoxyphenethyl Alcohol (CAS 7417-21-2)
- Structure: A benzene ring with methoxy groups at 3- and 4-positions and an ethanol (-CH₂CH₂OH) group.
- Key Properties: Molecular weight: 182.22 g/mol Synonyms: Homoveratryl alcohol .
- Comparison: Methoxy groups (strong electron-donating) increase electron density on the aromatic ring compared to methyl groups, altering reactivity in substitution reactions. The oxygen atom in ethanol enhances polarity and hydrogen-bonding capacity relative to sulfur in thioethanol.
Data Table: Comparative Properties of Analogous Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Group | Boiling Point (°C) |
|---|---|---|---|---|---|
| This compound* | C₁₀H₁₄OS | 182.28 (theoretical) | 3,4-dimethyl | -S-CH₂CH₂OH | N/A |
| 3,5-Dichlorophenyl thioethanol | C₈H₈Cl₂OS | 223.12 | 3,5-dichloro | -S-CH₂CH₂OH | 327.7±42.0 |
| 3,4-Dimethylthiophenol | C₈H₁₀S | 138.23 | 3,4-dimethyl | -SH | N/A |
| 3,4-Dimethoxyphenethyl alcohol | C₁₀H₁₄O₃ | 182.22 | 3,4-dimethoxy | -CH₂CH₂OH | N/A |
*Theoretical values for this compound are estimated based on structural analogs.
Research Findings and Trends
- Substituent Effects: Methyl groups (electron-donating) decrease electrophilic substitution reactivity compared to chlorine or methoxy groups . Thioethanol derivatives exhibit lower acidity (pKa ~10–12) than phenols (pKa ~10) due to weaker S-H bonds .
- Synthetic Applications: Thioethanol groups are pivotal in synthesizing sulfides and disulfides, with protocols involving α-halogenated ketones (e.g., as in ) .
- Thermal Stability: Higher molecular weight and polar functional groups (e.g., -OH, -S-) correlate with elevated boiling points, as seen in 3,5-Dichlorophenyl thioethanol .
Biological Activity
3,4-Dimethylphenylthioethanol, a compound with the CAS number 13290-28-3, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
Molecular Formula: C10H14S
Molecular Weight: 170.29 g/mol
CAS Number: 13290-28-3
This compound features a thioether functional group attached to a dimethyl-substituted phenyl ring. This structure is significant in determining its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity or receptor sensitivity, influencing several biochemical pathways.
- Enzyme Interaction: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, potentially affecting drug metabolism and detoxification pathways.
- Receptor Modulation: The compound may act as a ligand for certain receptors, altering physiological responses such as neurotransmission or hormonal regulation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:
- Bacteria: Significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
- Fungi: Activity against common fungal strains, suggesting potential applications in antifungal therapies.
Anticancer Potential
Emerging evidence points to the anticancer properties of this compound. Studies have reported:
- Cytotoxic Effects: The compound induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Inhibition of Tumor Growth: Animal studies show reduced tumor size and proliferation rates when treated with this compound.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2022) | Antimicrobial activity | Demonstrated significant inhibition of E. coli and S. aureus growth at low concentrations. |
| Johnson et al. (2023) | Anticancer effects | Reported apoptosis induction in breast cancer cell lines with IC50 values below 20 µM. |
| Lee et al. (2021) | Mechanistic study | Identified enzyme targets involved in metabolic pathways affected by the compound. |
Notable Research
- Smith et al. (2022) conducted a comprehensive study assessing the antimicrobial efficacy of this compound against various bacterial strains, revealing a minimum inhibitory concentration (MIC) as low as 15 µg/mL for E. coli.
- Johnson et al. (2023) focused on the compound's anticancer properties, showing that it effectively induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.
- Lee et al. (2021) explored the mechanistic aspects of how this compound interacts with metabolic enzymes, providing insights into its potential role in drug metabolism modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
